molecular formula C7H13ClN2O2 B13682295 Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride

Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride

Cat. No.: B13682295
M. Wt: 192.64 g/mol
InChI Key: ZUVMJZPDNSBTOD-UHFFFAOYSA-N
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Description

Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)5-3-4-6(8)9-5;/h5H,2-4H2,1H3,(H2,8,9);1H

InChI Key

ZUVMJZPDNSBTOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=N1)N.Cl

Origin of Product

United States

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